N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid
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Overview
Description
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is a chemically labeled variant of a nitrosamine compound. This labeling modification makes the compound an invaluable tool in the study of chemical reactions, metabolism, and environmental processes involving nitrosamines. The incorporation of deuterium atoms allows researchers to trace the compound’s movement and transformations within biological systems or in environmental samples with high precision, using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common preparation method for N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid involves the reaction of 3-aminopropionic acid with sodium nitrite, followed by the addition of methanol and sodium diazomethane. The target compound is then purified by distillation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes stringent safety measures due to the carcinogenic nature of nitrosamine compounds .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism by which N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid exerts its effects involves the formation of nitrosamine compounds, which are known to be carcinogenic. The molecular targets and pathways involved include the formation of DNA adducts, leading to mutations and potentially cancer .
Comparison with Similar Compounds
Similar Compounds
- N-Nitroso-N-methyl-4-aminobutyric Acid-d3
- N-Nitroso-N-methyl-4-aminobutyric Acid
- N-Nitroso-N-methyl-3-aminopropionic Acid
Uniqueness
N-Nitroso-N-(methyl-d3)-3-aminopropionic Acid is unique due to its deuterium labeling, which allows for precise tracing and analysis in scientific research. This makes it particularly valuable in studies involving the metabolism and environmental impact of nitrosamine compounds .
Properties
IUPAC Name |
3-[nitroso(trideuteriomethyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIGHIXBBLOEB-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC(=O)O)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662153 |
Source
|
Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215691-18-1 |
Source
|
Record name | 3-[(~2~H_3_)Methyl(nitroso)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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